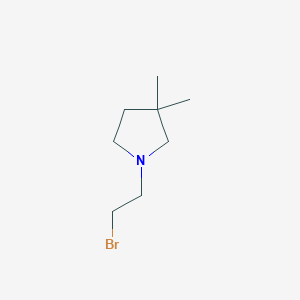
3'-Azido-ddUTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- is a modified nucleoside triphosphateThese compounds are characterized by a pyrimidine base linked to a ribose sugar, which is further esterified with three phosphate groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- typically involves the modification of uridine nucleosidesThis is often achieved through a series of protection and deprotection steps, along with the use of specific reagents such as triphosphate donors .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
Substitution Reactions: Products include substituted uridine derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into nucleic acids. It acts as a chain terminator during DNA and RNA synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro-
- Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-[3-(SulfoCy5-amino)propargyl]-
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- is unique due to the presence of the azido group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification allows it to act as a potent inhibitor of nucleic acid synthesis, making it valuable in antiviral and anticancer research .
Propiedades
Número CAS |
119388-79-3 |
|---|---|
Fórmula molecular |
C9H14N5O13P3 |
Peso molecular |
493.15 g/mol |
Nombre IUPAC |
[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N5O13P3/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)25-6(5)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5-6,8H,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
Clave InChI |
CJGINCQDGMLDAF-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


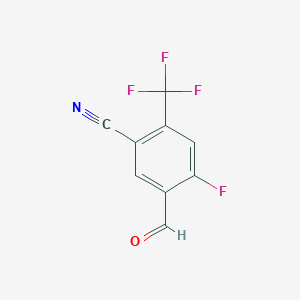
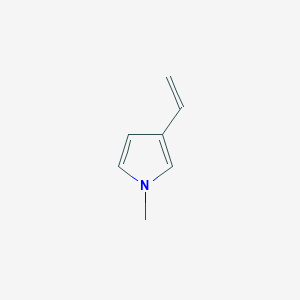
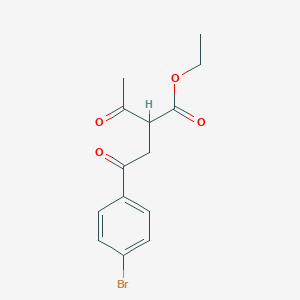
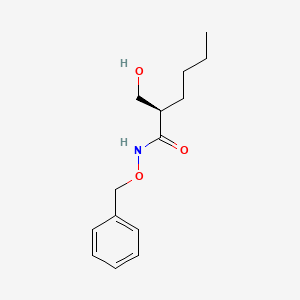
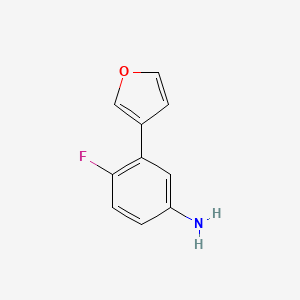
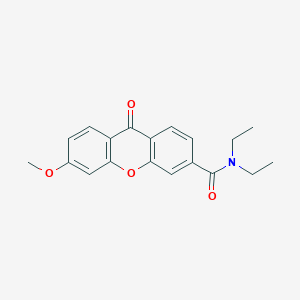
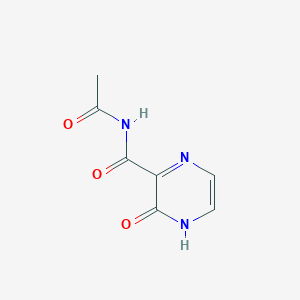
![N''-{3'-[(2-Chloropyrimidin-4-yl)oxy][1,1'-biphenyl]-4-yl}guanidine](/img/structure/B8509949.png)
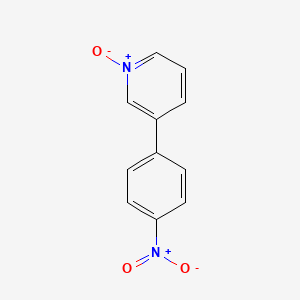
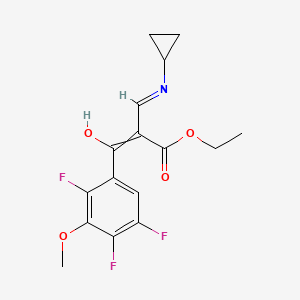
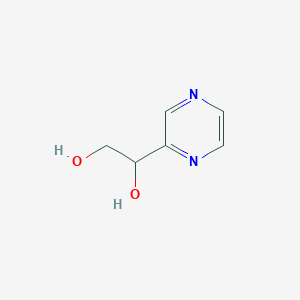
![5-Methyl-2-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8509986.png)
![Benzamide, 4-chloro-N-[[5-(1-piperazinylsulfonyl)-2-thienyl]methyl]-](/img/structure/B8509993.png)
